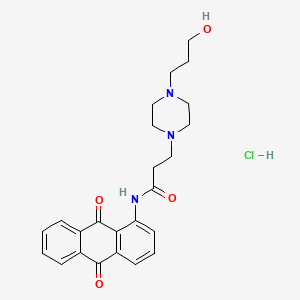
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the anthracenyl group and the hydroxypropyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may inhibit its activity, resulting in a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol: Another piperazine derivative with different functional groups.
1-Piperazinecarboxamide: Similar core structure but different side chains.
N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)acetamide: Shares the anthracenyl group but has a different amide linkage.
Uniqueness
1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
112764-15-5 |
|---|---|
Molecular Formula |
C24H28ClN3O4 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-[4-(3-hydroxypropyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H27N3O4.ClH/c28-16-4-10-26-12-14-27(15-13-26)11-9-21(29)25-20-8-3-7-19-22(20)24(31)18-6-2-1-5-17(18)23(19)30;/h1-3,5-8,28H,4,9-16H2,(H,25,29);1H |
InChI Key |
FEXBQVPWKFAOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




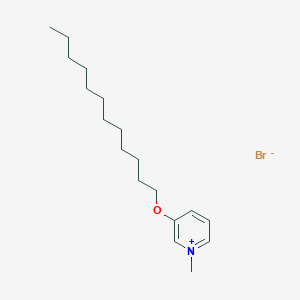
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
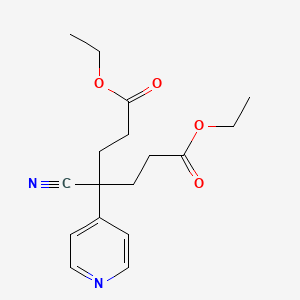
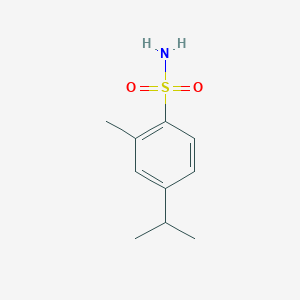
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
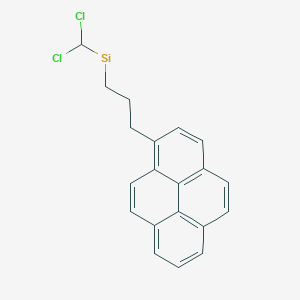
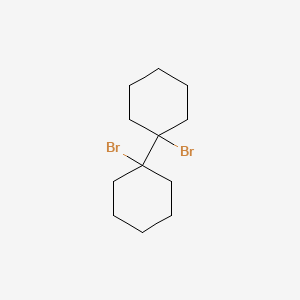
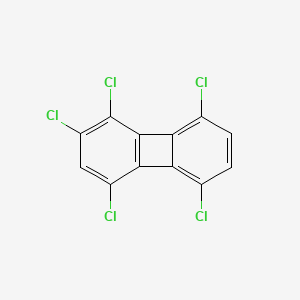
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
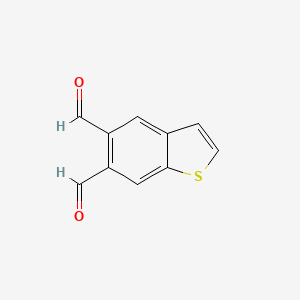
![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
